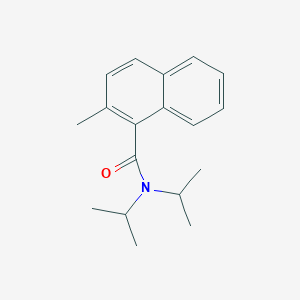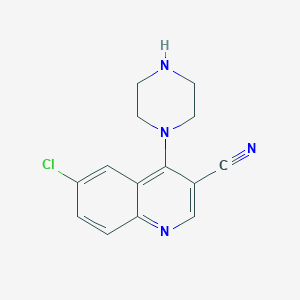![molecular formula C15H12N4O B11851820 4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde CAS No. 648449-14-3](/img/structure/B11851820.png)
4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde is a heterocyclic compound that features a quinazoline core substituted with a pyridin-3-ylmethylamino group and an aldehyde functional group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or through the condensation of 2-aminobenzonitrile with formamide.
Introduction of the Pyridin-3-ylmethylamino Group: The pyridin-3-ylmethylamino group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and substitution steps, and ensuring high yields and purity through process optimization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridin-3-ylmethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carboxylic acid.
Reduction: 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of molecular probes for studying cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This makes it a valuable compound in the development of anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde
- 4-((Pyridin-4-ylmethyl)amino)quinazoline-6-carbaldehyde
- 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-methanol
Uniqueness
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridin-3-ylmethylamino group enhances its binding affinity to biological targets, making it more effective in medicinal applications compared to its analogs .
Properties
CAS No. |
648449-14-3 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylamino)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H12N4O/c20-9-11-3-4-14-13(6-11)15(19-10-18-14)17-8-12-2-1-5-16-7-12/h1-7,9-10H,8H2,(H,17,18,19) |
InChI Key |
VOKBUHOGXMXKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)



![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)




![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
